N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]piperidine-1-carboxamide
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]piperidine-1-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxin moiety with a sulfamoyl group and a piperidine carboxamide, making it a versatile candidate for various chemical reactions and biological activities.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20(23-10-2-1-3-11-23)21-15-4-7-17(8-5-15)29(25,26)22-16-6-9-18-19(14-16)28-13-12-27-18/h4-9,14,22H,1-3,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUGOINJINPNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]piperidine-1-carboxamide typically involves multiple steps. One common synthetic route begins with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Chemical Reactions Analysis
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]piperidine-1-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Oxidation and Reduction: The benzodioxin moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the piperidine carboxamide can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include DMF, LiH, and various alkyl or aralkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a therapeutic agent for conditions such as Alzheimer’s disease due to its ability to inhibit cholinesterase enzymes.
Antibacterial Activity: It has demonstrated significant antibacterial properties, particularly against Bacillus subtilis and Escherichia coli.
Enzyme Inhibition: The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, making it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]piperidine-1-carboxamide involves the inhibition of specific enzymes. For instance, its cholinesterase inhibition activity is attributed to the interaction of the sulfamoyl group with the active site of the enzyme, thereby blocking the hydrolysis of acetylcholine . This inhibition can help in managing conditions like Alzheimer’s disease by increasing the levels of acetylcholine in the brain.
Comparison with Similar Compounds
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)phenyl]piperidine-1-carboxamide can be compared with other sulfonamide-based compounds, such as:
- Sulfamonomethoxine
- Sulfadimethoxine
- Sulfisoxazole
- Sulfadiazine
These compounds share the sulfamoyl functional group but differ in their overall structure and specific biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
